2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-cyclopropyl-4,5-dimethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-5-6(2)10-8(7-3-4-7)11-9(5)12/h7H,3-4H2,1-2H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPCPJSJVQPTQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)C2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with a suitable diketone or keto-ester in the presence of a dehydrating agent to form the pyrimidinone ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyrimidinones with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its derivatives can be explored for potential biological activity.
Medicine: In the medical field, derivatives of this compound are investigated for their therapeutic potential. They may be used in the development of new drugs for treating various diseases.
Industry: In industry, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various applications.
Mechanism of Action
The mechanism by which 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would vary based on the specific application and derivatives involved.
Comparison with Similar Compounds
Key Observations :
- Position 2: The cyclopropyl group in the target compound may enhance steric hindrance and metabolic stability compared to amino (e.g., ) or thienyl-pyrazole (e.g., ) substituents.
- Positions 5/6 : Methyl groups are common, likely improving lipophilicity and membrane permeability.
Physicochemical Properties
- Melting Points : Compound 5i exhibits a melting point of 185–187°C, while other analogs (e.g., ) lack reported values. The cyclopropyl group’s rigidity may influence the target compound’s crystallinity.
- Spectroscopic Data: IR spectra for 5i show peaks for C=O (1629 cm⁻¹) and C=N (1523 cm⁻¹), consistent with pyrimidinone scaffolds. NMR data (δ 2.06–2.13 ppm for methyl groups) align with substituent patterns in dimethylpyrimidinones.
Biological Activity
2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and functionalization processes. The general synthetic route may be outlined as follows:
- Formation of Pyrimidine Ring : The initial step involves the condensation of appropriate precursors to form the pyrimidine core.
- Cyclopropyl Substitution : The cyclopropyl group is introduced through specific alkylation reactions.
- Dimethylation : Methyl groups are added at the 5 and 6 positions via methylating agents.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity against various cancer cell lines. In vitro studies have shown:
- Cell Lines Tested : The compound has been evaluated against MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines.
- Efficacy : It demonstrated IC50 values in the low micromolar range, indicating potent cytotoxic effects on these cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects:
- Microbial Strains Tested : The compound was tested against E. coli, S. aureus, K. pneumoniae, A. baumannii, and C. albicans.
- Results : It exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
| Microbial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| E. coli | 64 | |
| S. aureus | 32 | |
| K. pneumoniae | 128 | |
| A. baumannii | 64 | |
| C. albicans | 128 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Modulation : It can act on various receptors that regulate cellular growth and apoptosis.
Study on Anticancer Activity
A study published in a peer-reviewed journal assessed the anticancer efficacy of several pyrimidine derivatives, including this compound. The findings highlighted that this compound showed superior activity compared to standard chemotherapy agents in inhibiting tumor growth in xenograft models.
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial properties of this pyrimidine derivative against resistant bacterial strains. The results indicated that it could serve as a potential lead compound for developing new antibiotics, especially given the rising issue of antibiotic resistance.
Q & A
Q. What are the recommended synthetic routes for 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclopropane ring formation and pyrimidinone core assembly. For example:
-
Step 1 : React 5,6-dimethylpyrimidin-4(3H)-one with cyclopropyl reagents (e.g., cyclopropylboronic acid) under Suzuki-Miyaura coupling conditions.
-
Step 2 : Optimize nucleophilic substitution or cyclization using catalysts like Pd(PPh₃)₄ and bases (e.g., Na₂CO₃) in solvents such as 1,4-dioxane/water .
-
Critical Conditions :
-
Temperature : Maintain 80–100°C to balance reactivity and side reactions.
-
pH : Neutral to slightly basic (pH 7–9) to stabilize intermediates .
-
Purification : Column chromatography or recrystallization (ethanol/water) ensures >95% purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Cyclopropylboronic acid, Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane, 100°C | 65–75 | 90 |
| 2 | Ethanol reflux, 12 hr | 85 | 98 |
Q. How is the molecular structure of this compound characterized using spectroscopic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 1.2–1.5 ppm (cyclopropyl CH₂), δ 2.1–2.3 ppm (methyl groups), δ 8.1 ppm (pyrimidinone C-H) .
- ¹³C NMR : Cyclopropyl carbons at δ 10–15 ppm; carbonyl at δ 170 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₉H₁₂N₂O) with m/z 164.0950 [M+H]⁺ .
- X-ray Crystallography : Resolve cyclopropane ring geometry and dihedral angles with the pyrimidinone core .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
-
Assay Validation : Use orthogonal techniques (e.g., radiolabeled binding assays vs. electrophysiological recordings) to confirm target engagement .
-
Purity Analysis : Verify compound integrity via HPLC (≥98% purity) and rule out degradation products .
-
Dose-Response Studies : Test across a broad concentration range (nM–µM) to identify true IC₅₀ values, minimizing solvent interference (e.g., DMSO <0.1%) .
- Example Workflow :
| Step | Technique | Purpose |
|---|---|---|
| 1 | Radioligand binding | Affinity (Kd) |
| 2 | Patch-clamp | Functional activity (EC₅₀/IC₅₀) |
| 3 | Thermal shift assay | Target stabilization |
Q. What strategies improve metabolic stability while retaining bioactivity in this compound derivatives?
- Methodological Answer :
-
Fluorination : Introduce trifluoromethyl groups to enhance lipophilicity and reduce CYP450-mediated metabolism .
-
Cyclopropane Ring Modifications : Replace with sp³-hybridized substituents (e.g., gem-dimethyl) to block oxidative metabolism .
-
Prodrug Design : Mask polar groups (e.g., hydroxyl) with ester linkages to improve oral bioavailability .
- SAR Table :
| Derivative | Modification | Metabolic Stability (t₁/₂, min) | Bioactivity (IC₅₀, nM) |
|---|---|---|---|
| Parent | None | 15 | 250 |
| CF₃-1 | Trifluoromethyl at C5 | 45 | 180 |
| Gem-dimethyl | C2, C6 dimethyl | 90 | 300 |
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes (CYP3A4) to predict metabolic hotspots .
- QSAR Models : Corrogate logP and polar surface area (PSA) with bioavailability using datasets from analogs .
- Docking Studies : Identify key hydrogen bonds (e.g., pyrimidinone carbonyl with Arg residues) to enhance target affinity .
Safety and Handling
- Storage : Store at RT in airtight containers under nitrogen to prevent oxidation .
- Hazard Mitigation : Use fume hoods during synthesis; avoid inhalation (LD₅₀ >500 mg/kg in rodents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
